REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[Br:15][CH2:16][CH:17]1[O:19][CH2:18]1>CN(C)C=O>[Br:15][CH2:16][CH:17]([OH:19])[CH2:18][N:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][C:5]1=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.42 mL
|
Type
|
reactant
|
Smiles
|
BrCC1CO1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 23/4 h the reaction mixture was evaporated
|
Duration
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4 h
|
Type
|
WASH
|
Details
|
eluting with chloroform-ethanol, 19:1
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Type
|
CUSTOM
|
Details
|
This gave an off white solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(CN1C(N=CC(=C1)Cl)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.483 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |